Purpurogallin

描述

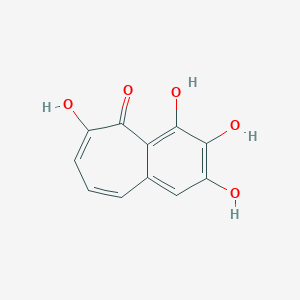

2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one is a natural product found in Quercus with data available.

属性

IUPAC Name |

2,3,4,6-tetrahydroxybenzo[7]annulen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFFVCWBZVLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-77-7 | |

| Record name | Purpurogallin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | purpurogallin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Purpurogallin: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone natural product, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key biological signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a comprehensive understanding of this promising bioactive compound.

Natural Sources of this compound

This compound is found in nature, primarily in a glycosidic form known as dryophantin.[1] The principal sources of this compound are nutgalls and the bark of various oak species (Quercus spp.).[1] Oak galls, which are abnormal growths on oak trees caused by insects, are particularly rich sources. While a comprehensive quantitative analysis of this compound across all Quercus species is not extensively documented, studies on Quercus infectoria galls have shown significant levels of its precursors, gallic acid and tannic acid. One analysis of a hydroalcoholic extract of Quercus infectoria galls from Kermanshah identified the total phenolic content to be 16.21 mg/g of dried galls.[2] Another study on a specific gallnut extract quantified gallic acid and tannic acid, which are structurally related to this compound's precursor, pyrogallol.[3] The aglycone form, this compound, is typically obtained through the hydrolysis of the dryophantin glycoside present in the plant material.[1]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction of the glycoside precursor, hydrolysis to yield the aglycone, and subsequent purification. While this compound can also be synthesized, this guide focuses on its isolation from natural sources and provides protocols for its synthesis from its immediate precursor, pyrogallol, which is often used as a standard for comparison.

Extraction of Precursors from Oak Galls

A common method for extracting the precursors of this compound from oak galls involves solvent extraction.

Experimental Protocol: Soxhlet Extraction of Oak Gall Precursors [4]

-

Preparation of Plant Material: Dry fresh oak galls at room temperature and then pulverize them into a fine powder using a mortar and pestle.

-

Soxhlet Extraction:

-

Place approximately 20 grams of the powdered oak gall into a thimble.

-

Add 350 mL of 95% methanol to a 500 mL round-bottom flask connected to a Soxhlet apparatus.

-

Heat the methanol to a gentle boil (approximately 60 °C) and continue the extraction for approximately 2 hours and 20 minutes.

-

-

Solvent Evaporation: After extraction, concentrate the methanolic extract using a rotary evaporator at 45-48 °C to obtain the crude extract containing the this compound precursor, dryophantin.

Hydrolysis of Dryophantin

To obtain this compound, the extracted glycoside (dryophantin) must be hydrolyzed to cleave the sugar moiety. This is typically achieved through acid hydrolysis.

Experimental Protocol: Acid Hydrolysis of Dryophantin

This protocol is a generalized procedure based on standard methods for the hydrolysis of plant glycosides, as a specific detailed protocol for dryophantin was not available in the searched literature.

-

Acidification: Dissolve the crude extract obtained from the Soxhlet extraction in a solution of 2M hydrochloric acid.

-

Heating: Heat the acidic solution under reflux for a period of 2-4 hours to ensure complete hydrolysis.

-

Neutralization and Extraction:

-

After cooling, neutralize the solution with a suitable base, such as sodium bicarbonate, until the pH is neutral.

-

Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained after hydrolysis requires further purification to achieve a high degree of purity. This is typically accomplished through a combination of chromatographic techniques and recrystallization.

Experimental Protocol: Purification by Column Chromatography and Recrystallization [4]

-

Column Chromatography:

-

Stationary Phase: Pack a chromatography column with silica gel (e.g., 0.03-0.2mm particle size).

-

Mobile Phase: Prepare a solvent system of methanol, acetonitrile, and water in a ratio of 10:10:80 (v/v/v).

-

Elution: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions.

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Use a suitable developing solvent to separate the components.

-

Visualize the spots under UV light (254 nm and 366 nm) to identify the fractions containing this compound.

-

-

Recrystallization:

-

Combine the this compound-rich fractions and evaporate the solvent.

-

Dissolve the resulting solid in a minimal amount of hot acetic acid.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of deep red needles of pure this compound.

-

Filter the crystals, wash with a small amount of cold distilled water, and dry under vacuum.

-

Synthesis and Purification from Pyrogallol (for reference)

This compound can also be synthesized from its immediate precursor, pyrogallol, through oxidation. This method is often used to produce a standard for analytical purposes.

Experimental Protocol: Synthesis and Purification of this compound from Pyrogallol [5]

-

Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 1 g of pyrogallol in 20 mL of distilled water.

-

Enzymatic Oxidation:

-

Prepare a 0.147 M solution of hydrogen peroxide.

-

Prepare a vegetable extract containing peroxidases (e.g., from bitter turnip at a concentration of 0.4 g/mL).

-

Add 20 mL of the hydrogen peroxide solution and 20 mL of the vegetable extract to the pyrogallol solution in 5 mL portions every 30 minutes with continuous stirring at room temperature.

-

-

Isolation:

-

Stir the reaction mixture for 12 to 16 hours at room temperature.

-

Filter the resulting precipitate and wash it with cold distilled water (5-10 °C).

-

-

Further Extraction and Purification:

-

Additional this compound can be recovered from the filtrate by extraction with ethyl acetate.

-

The crude product can be further purified by recrystallization from acetic acid as described in section 2.3.

-

Quantitative Data

The yield of this compound can vary significantly depending on the source and the isolation or synthesis method employed. The following tables summarize available quantitative data.

Table 1: Yield of this compound from Enzymatic Synthesis using Bitter Turnip Extract [5]

| Turnip Extract Concentration (g/mL) | Yield (%) |

| 0.2 | 11 |

| 0.3 | 15 |

| 0.4 | 25 |

| 0.5 | 25 |

| 0.6 | 11 |

Table 2: Optimization of Reagent Addition for Enzymatic Synthesis [5]

| Method of Addition | Yield (%) |

| Every 2 hours for 6 hours | 25 |

| Every hour for 6 hours | 36 |

| Every 30 minutes for 6 hours | 25 |

Table 3: Effect of pH on Enzymatic Synthesis Yield [5]

| pH | Yield (%) |

| 4 | 20 |

| 5 | 50 |

| 6 | 78 |

| 7 | 62 |

| 8 | 40 |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being of particular interest. It has been shown to potently and specifically inhibit the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) signaling pathway.[1] This pathway is a key component of the innate immune system and is involved in recognizing pathogen-associated molecular patterns, leading to the activation of downstream inflammatory responses.

The TLR1/TLR2 heterodimer, upon activation by a ligand, recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound can effectively modulate the inflammatory response.

References

Purpurogallin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its significant biological functions, including its antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Detailed experimental protocols for the synthesis of this compound and the assessment of its key biological effects are provided. Furthermore, this guide illustrates the signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, a benzotropolone, is characterized by a seven-membered tropolone ring fused to a benzene ring, adorned with multiple hydroxyl groups. This unique structure is the basis for its distinctive chemical properties and biological functions.

Systematic IUPAC Name: 2,3,4,6-Tetrahydroxy-5H-benzocyclohepten-5-one[1][2][3]

Alternative Names: Purpurogalline, 1,7,8,9-Tetrahydroxy-2H-benzo[4]annulen-2-one

Chemical Formula: C₁₁H₈O₅[1][5]

Molecular Representations:

-

SMILES: O=C1C(O)=CC=CC=2C=C(O)C(O)=C(O)C12[6]

-

InChI: InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and formulation development.

| Property | Value | References |

| Molecular Weight | 220.18 g/mol | [5][7] |

| Appearance | Red to brown crystalline solid | [5] |

| Melting Point | 274-275 °C (decomposes) | [3][8] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in water, ethanol, and methanol. | [1][2][8] |

| UV Absorption Maxima (in Ethanol) | 243, 280, 304 nm | [2] |

| CAS Number | 569-77-7 | [1][2] |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is attributed to its polyphenolic structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, this compound attenuates the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1]

The underlying mechanism of its anti-inflammatory action involves the suppression of key signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

Enzyme Inhibitory Activity

This compound is a known inhibitor of several enzymes, including:

-

Xanthine Oxidase: It potently inhibits xanthine oxidase, an enzyme involved in the production of uric acid. The IC₅₀ value for this compound's inhibition of xanthine oxidase is approximately 0.2 µM.[9]

-

Toll-like Receptor 1/2 (TLR1/TLR2) Signaling: this compound has been identified as a potent and specific inhibitor of the TLR1/TLR2 activation pathway.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of pyrogallol.[2][10]

Materials:

-

Pyrogallol

-

Sodium iodate (NaIO₃) or other oxidizing agents like laccase or peroxidase[10]

-

Distilled water

-

Ethanol

-

Reaction vessel

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve pyrogallol in distilled water in a reaction vessel.

-

While stirring, slowly add an aqueous solution of sodium iodate to the pyrogallol solution.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a reddish-brown precipitate.

-

After the reaction is complete (typically several hours), collect the precipitate by filtration.

-

Wash the precipitate with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting crude this compound.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as glacial acetic acid.[3]

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3][11][12]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a series of dilutions of the positive control.

-

In a 96-well plate, add a specific volume of each this compound dilution to different wells.

-

Add the same volume of the positive control dilutions and methanol (as a blank) to separate wells.

-

To each well, add a specific volume of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[11]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.[3]

Xanthine Oxidase Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on xanthine oxidase activity.[9][13]

Materials:

-

This compound

-

Xanthine oxidase (XO)

-

Xanthine

-

Phosphate buffer (e.g., pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of xanthine oxidase in phosphate buffer.

-

Prepare a solution of xanthine in the buffer.

-

In a cuvette or 96-well plate, add the phosphate buffer, xanthine solution, and different concentrations of this compound.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the rate of the reaction for each concentration of this compound.

-

Determine the percentage of inhibition of xanthine oxidase activity for each this compound concentration compared to a control without the inhibitor.

-

Calculate the IC₅₀ value of this compound for xanthine oxidase inhibition.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant, anti-inflammatory, and enzyme-inhibitory properties make it a promising candidate for further investigation in the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this compound in medicine and science.

References

- 1. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 5. ERIC - EJ1327821 - Synthesis and Analytical Characterization of this compound: A Pharmacologically Active Constituent of Oak Galls, Journal of Chemical Education, 2022-Feb [eric.ed.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Conversion to this compound, a key step in the mechanism of the potent xanthine oxidase inhibitory activity of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Biosynthesis of Purpurogallin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone natural product, is a molecule of significant interest due to its wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Found in various plant tissues, notably in oak galls, its biosynthesis is a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps from the central shikimate pathway to the final oxidative coupling, presents available quantitative data, and provides detailed experimental protocols for the key enzymes and metabolites involved.

The Biosynthetic Pathway of this compound: An Overview

The biosynthesis of this compound in plants is a multi-step process that originates from primary metabolism. The pathway can be delineated into three main stages:

-

Synthesis of Gallic Acid: The journey begins with the shikimate pathway, a central route in plants for the production of aromatic amino acids and other phenolic compounds. The key intermediate, 3-dehydroshikimate, is converted to gallic acid.

-

Formation of Pyrogallol: Gallic acid then undergoes enzymatic decarboxylation to yield pyrogallol, the direct precursor to this compound.

-

Oxidative Coupling to this compound: Finally, two molecules of pyrogallol are oxidatively coupled to form the characteristic benzotropolone structure of this compound. This final step is catalyzed by oxidative enzymes such as peroxidases and laccases.

The following diagram provides a visual representation of the complete biosynthetic pathway.

Detailed Enzymatic Steps and Experimental Protocols

Step 1: Synthesis of Gallic Acid via Shikimate Dehydrogenase (SDH)

The conversion of 3-dehydroshikimate (3-DHS), an intermediate of the shikimate pathway, to gallic acid is catalyzed by shikimate dehydrogenase (SDH; EC 1.1.1.25)[1][2]. While the primary role of SDH in the shikimate pathway is the NADPH-dependent reduction of 3-DHS to shikimate, certain isoforms of this enzyme can also catalyze the NADP+-dependent oxidation of 3-DHS to gallic acid[1][3][4].

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) | Reference |

| Vitis vinifera (VvSDH3) | 3-DHS (for SA production) | 120 ± 20 | - | - | - | [1][3] |

| Vitis vinifera (VvSDH4) | 3-DHS (for SA production) | 150 ± 10 | - | - | - | [1][3] |

| Camellia sinensis (CsDQD/SDHa) | 3-DHS | 102.3 ± 15.2 | 23.3 ± 0.9 | 18.2 | 0.178 | [4] |

| Camellia sinensis (CsDQD/SDHc) | 3-DHS | 155.6 ± 18.2 | 19.8 ± 0.7 | 15.5 | 0.100 | [4] |

| Camellia sinensis (CsDQD/SDHd) | 3-DHS | 127.1 ± 13.9 | 15.6 ± 0.5 | 12.2 | 0.096 | [4] |

| Pisum sativum | Shikimate | - | - | - | - | [5] |

Note: Data for the direct conversion of 3-DHS to gallic acid is limited. The presented data for Vitis vinifera SDHs pertains to the canonical reaction producing shikimate. The Camellia sinensis data is for 3-DHS reduction.

This protocol is adapted from studies on grapevine and tea SDHs[1][4].

-

Plant Material and Protein Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves, immature berries) in liquid nitrogen.

-

Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1 mM PMSF, and 2% w/v polyvinylpolypyrrolidone).

-

Centrifuge at 15,000 x g for 20 min at 4°C.

-

Collect the supernatant for further purification (e.g., ammonium sulfate precipitation followed by chromatography) or for crude extract assays.

-

Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay for Gallic Acid Production:

-

Prepare a reaction mixture containing:

-

100 mM BTP-HCl buffer (pH 8.5)

-

1.5 mM 3-dehydroshikimate (substrate)

-

1.5 mM NADP+ (cofactor)

-

Plant protein extract (e.g., 10-50 µg of total protein)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol or by acidification.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant for gallic acid formation using HPLC (see section 3).

-

-

Enzyme Assay for Shikimate Production (Canonical Reaction):

-

Prepare a reaction mixture containing:

-

100 mM BTP-HCl buffer (pH 8.5)

-

1.5 mM 3-dehydroshikimate

-

0.2 mM NADPH

-

Plant protein extract

-

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

-

Step 2: Decarboxylation of Gallic Acid to Pyrogallol

The conversion of gallic acid to pyrogallol is catalyzed by gallate decarboxylase (EC 4.1.1.59)[6][7]. While this enzyme has been characterized in microorganisms, its detailed characterization from plant sources is less documented[8].

Data on the kinetic parameters of plant-derived gallate decarboxylase is currently scarce in the literature.

This protocol is a general method that can be adapted for plant extracts, based on assays for microbial enzymes[8][9].

-

Protein Extraction:

-

Follow the same procedure as for shikimate dehydrogenase, ensuring the extraction buffer is optimized for decarboxylases (e.g., phosphate buffer at a slightly acidic to neutral pH).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a sealed vial containing:

-

50 mM phosphate buffer (pH 6.5)

-

3 mM gallic acid

-

Plant protein extract

-

-

Incubate the mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of a solvent like ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the ethyl acetate phase and analyze for the presence of pyrogallol using HPLC (see section 3).

-

Step 3: Oxidative Coupling of Pyrogallol to this compound

The final step in the biosynthesis is the oxidative dimerization of two pyrogallol molecules to form this compound. This reaction is catalyzed by peroxidases (EC 1.11.1.7) in the presence of hydrogen peroxide, or by laccases (EC 1.10.3.2) using molecular oxygen as the oxidant.

| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (min-1) | Reference |

| Horseradish Peroxidase (HRP) | Armoracia rusticana | Pyrogallol | 0.81 | - | - | [10] |

| Laccase | Trametes polyzona WRF03 | Pyrogallol | - | - | - | [11][12] |

Note: Comprehensive kinetic data for specific plant peroxidases and laccases involved in this compound synthesis is an area for further research.

This protocol is based on the well-established horseradish peroxidase assay[13].

-

Protein Extraction:

-

Extract proteins from the plant source as described in section 2.1.1.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing:

-

100 mM potassium phosphate buffer (pH 6.0)

-

0.5% (w/v) pyrogallol solution

-

Plant protein extract

-

-

Initiate the reaction by adding 0.03% (v/v) hydrogen peroxide.

-

Immediately monitor the increase in absorbance at 420 nm, which corresponds to the formation of this compound.

-

Calculate the enzyme activity based on the initial rate of absorbance change. One unit of peroxidase is often defined as the amount of enzyme that forms 1.0 mg of this compound from pyrogallol in 20 seconds at pH 6.0 at 20°C.

-

Quantitative Analysis of Pathway Intermediates by HPLC

A robust method for the simultaneous quantification of gallic acid and pyrogallol is essential for studying the this compound biosynthesis pathway. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique[14][15][16][17][18].

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Grind freeze-dried plant material (e.g., oak galls) to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol, using sonication or shaking.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often necessary for good separation. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270-280 nm.

-

Quantification: Use external standards of gallic acid and pyrogallol to create calibration curves for quantification.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and assay of enzymes involved in this compound biosynthesis.

In Vivo Evidence and Physiological Role

This compound is notably found in oak galls, which are abnormal plant growths induced by insects[3]. This localization suggests a role in plant defense. The precursors, gallic acid and pyrogallol, are also known to accumulate in Quercus species[14][15]. The overexpression of a grapevine shikimate dehydrogenase (VvSDH3) in hairy roots led to an increased accumulation of gallic acid and its derivatives, providing in vivo evidence for the first step of the pathway[1][3].

The physiological function of this compound in plants is likely associated with its antioxidant and antimicrobial properties[19][20]. As a potent antioxidant, it may protect plant tissues from oxidative stress during pathogen attack or herbivory[21]. Its presence in galls could be a direct defense mechanism against the inducing insect or secondary microbial infections.

Conclusion and Future Directions

The biosynthetic pathway of this compound in plants is beginning to be understood, with the main enzymatic steps identified. However, this technical guide also highlights areas where further research is needed. A more detailed characterization of plant-derived gallate decarboxylases is crucial. Furthermore, comprehensive kinetic data for all the enzymes in this compound-accumulating species would provide a more complete picture of the pathway's regulation. Elucidating the precise in vivo triggers for this compound biosynthesis and its specific roles in plant defense will be important future research avenues. A deeper understanding of this pathway could enable the biotechnological production of this valuable bioactive compound.

References

- 1. Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. Biochemical properties of immobilized horseradish peroxidase on ceramic and its application in removal of azo dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gallate decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Uncovering the Lactobacillus plantarum WCFS1 Gallate Decarboxylase Involved in Tannin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scitechnol.com [scitechnol.com]

- 21. This compound--a natural and effective hepatoprotector in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Odyssey of Purpurogallin: From Discovery to a Modern Therapeutic Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one), a natural benzotropolone, has journeyed from an early 20th-century chemical curiosity to a compound of significant interest in contemporary pharmacology. First isolated and characterized by Arthur George Perkin in 1903, its unique seven-membered ring structure was pivotal in advancing the understanding of aromaticity.[2][3] Initially noted for its dyeing properties, this compound is now recognized for its potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the historical discovery, evolving synthesis, and established biological significance of this compound, with a focus on its mechanism of action through the modulation of key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for ongoing research and drug development endeavors.

Historical Discovery and Structural Elucidation

The story of this compound is intrinsically linked to the pioneering work of English chemist Arthur George Perkin, son of Sir William Henry Perkin, the discoverer of mauveine.[4] In the early 1900s, Perkin was extensively investigating natural coloring matters.[5] His research, published in the Journal of the Chemical Society, Transactions in 1903, detailed the preparation of this compound through the oxidation of pyrogallol.[2][3] This initial work laid the foundation for understanding its chemical properties, including the formation of its trimethyl ether and triacetate derivatives.[4]

This compound is naturally found in nutgalls and oak bark, where it exists as a glycoside called dryophantin.[4] The aglycone, this compound, is an orange-red crystalline solid with the chemical formula C₁₁H₈O₅.[4]

The structural elucidation of this compound was a significant undertaking that evolved with advancements in analytical chemistry. Early studies by Perkin and others relied on classical chemical degradation and derivatization techniques. The presence of a tropolone ring, a seven-membered aromatic system, was a key discovery that challenged and expanded the contemporary understanding of aromaticity.[6] Modern structural characterization is now routinely performed using a suite of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR are used to definitively map the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation patterns, confirming the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as hydroxyl and carbonyl moieties.

-

X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.

Synthesis of this compound

The synthesis of this compound has been a subject of study for over a century, with methods evolving from classical oxidative couplings to more efficient and environmentally friendly "green" approaches.

Historical Synthesis

The original method for preparing this compound, as described by Perkin, involved the oxidation of pyrogallol.[2] Subsequent early 20th-century methods utilized various oxidizing agents, such as potassium iodate and potassium ferricyanide, to effect this transformation.[7] These stoichiometric oxidation methods, while historically important, are often associated with the use of harsh reagents and can result in tedious purification processes.[7]

Modern Synthetic Approaches

Contemporary syntheses of this compound focus on improved yields, milder reaction conditions, and greener methodologies.

-

Oxidation with Sodium Periodate: A common laboratory preparation involves the oxidation of pyrogallol with sodium periodate.[4] This method is relatively straightforward and provides good yields of this compound.

-

Enzymatic Synthesis: Biocatalytic methods employing oxidases such as laccase and peroxidases (e.g., from horseradish) offer a green alternative for the synthesis of this compound from pyrogallol, using oxygen from the air or hydrogen peroxide as the oxidant.[7]

-

Copper-Catalyzed Aerobic Oxidation: Copper complexes can catalyze the aerobic oxidation of pyrogallol to this compound, providing an efficient and environmentally friendly synthetic route.[7]

Biological Significance and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for drug development. Its therapeutic potential stems primarily from its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[8] This activity is attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Its efficacy as an antioxidant has been demonstrated in various in vitro assays.

| Antioxidant Assay | Compound | IC50 / Activity Value | Reference |

| DPPH Radical Scavenging | This compound | Potent Activity (Specific IC50 values vary by study) | [9] |

| Peroxyl Radical Scavenging | This compound | High Activity (ORAC value of 6.01 ± 0.42) | [8] |

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[10] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[10] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] Furthermore, this compound attenuates the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[10]

The anti-inflammatory mechanism of this compound is primarily mediated through the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[10]

Anticancer Activity

This compound and its derivatives have shown promise as anticancer agents. For instance, this compound carboxylic acid, a derivative, has been shown to have a high binding affinity for ABCG2, a protein associated with multidrug resistance in cancer cells, and exhibits synergistic effects with the chemotherapeutic agent 5-fluorouracil in liver cancer cells.[2]

| Cell Line | Compound | IC50 Value | Reference |

| THLE-2 (Normal Hepatocyte) | This compound Carboxylic Acid | 80.81 µM | [2] |

Modulation of Cellular Signaling Pathways

The therapeutic effects of this compound are underpinned by its ability to interact with and modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This compound has been shown to suppress the translocation of the p65 subunit into the nucleus, thereby inhibiting NF-κB activation.[10]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to suppress the MAPK signaling pathway, contributing to its anti-inflammatory and neuroprotective effects.[10]

Caption: this compound's inhibition of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to suppress the PI3K/Akt pathway, which contributes to its anti-inflammatory properties.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [drugfuture.com]

- 3. XX.—this compound. I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Arthur George Perkin - Wikipedia [en.wikipedia.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

- 10. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Purpurogallin's Antioxidant Activity: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone-derived phenolic compound found in various plant sources, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antioxidant activity. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development. While this compound demonstrates robust free radical scavenging and enzyme inhibitory activities, further research is warranted to fully elucidate its interaction with cellular antioxidant response pathways.

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzo[1]annulen-5-one) is a natural phenol with a unique seven-membered tropolone ring fused to a benzene ring. It is known for its antibacterial, anticancer, and anti-inflammatory effects, with its antioxidant capacity being a cornerstone of its therapeutic potential. The multifaceted antioxidant mechanism of this compound involves direct scavenging of reactive oxygen species (ROS) and modulation of enzymatic pathways responsible for ROS generation.

Quantitative Antioxidant Activity of this compound

| Assay | Analyte | Result | Reference Compound | Source |

| Oxygen Radical Absorbance Capacity (ORAC) | Peroxyl Radicals | Relative ORAC value: 6.01 ± 0.42 | Trolox | [2] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | IC50: 0.2 µmol L⁻¹ | Allopurinol | [3] |

| Hydroxyl Radical Scavenging | Hydroxyl Radicals | Concentration-dependent decrease in adduct products | - | [4] |

Note: The absence of standardized IC50 values for this compound in common assays like DPPH and ABTS highlights a gap in the current literature and an opportunity for further quantitative research.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms:

Direct Free Radical Scavenging

This compound is an efficient scavenger of various free radicals, a property attributed to its hydroxyl groups which can donate hydrogen atoms to neutralize radicals.

-

Peroxyl Radicals: It exhibits high peroxyl radical scavenging activity, which is crucial in preventing lipid peroxidation in biological membranes[2].

-

Hydroxyl Radicals: Studies have shown that this compound effectively scavenges hydroxyl radicals, one of the most reactive and damaging ROS[4].

The proposed mechanism for free radical scavenging by this compound involves the donation of a hydrogen atom from one of its hydroxyl groups, leading to the formation of a stable this compound radical that can be further stabilized through resonance.

Inhibition of ROS-Generating Enzymes

A significant aspect of this compound's antioxidant activity is its ability to inhibit enzymes that are major sources of cellular ROS.

-

Xanthine Oxidase (XO): this compound is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, generating superoxide radicals in the process. Its inhibitory activity surpasses that of allopurinol, a clinically used XO inhibitor[3].

Potential Modulation of the Nrf2-ARE Signaling Pathway

While direct evidence specifically linking this compound to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is currently limited, it is a plausible mechanism given its polyphenolic structure. This pathway is a master regulator of the cellular antioxidant response.

General Mechanism:

-

Keap1-Nrf2 Complex: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

-

Activation by Inducers: Electrophiles and ROS, or polyphenolic compounds, can modify cysteine residues on Keap1.

-

Nrf2 Release and Translocation: This modification leads to a conformational change in Keap1, causing the release of Nrf2.

-

ARE Binding and Gene Transcription: Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes.

Key Nrf2 Target Genes:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the antioxidant activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

-

Sample Preparation:

-

Dissolve this compound in the same solvent to prepare a series of concentrations.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the this compound solution (or control).

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for several days when stored in the dark at room temperature.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare different concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or control) to a microplate well or cuvette.

-

Add a larger volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

-

Cell Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.

-

Add different concentrations of this compound or a standard antioxidant (e.g., quercetin) and incubate.

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove the extracellular compounds.

-

Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

-

Measurement and Calculation:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by ROS is measured.

-

The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.

-

The results can be expressed as quercetin equivalents.

-

Conclusion and Future Directions

This compound is a potent natural antioxidant with a multi-pronged mechanism of action that includes direct scavenging of free radicals and inhibition of ROS-generating enzymes. Its high peroxyl radical scavenging capacity and potent inhibition of xanthine oxidase underscore its therapeutic potential.

While the involvement of the Nrf2-ARE pathway is a highly probable mechanism for its cellular antioxidant effects, direct experimental evidence is needed to confirm this. Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound in standardized DPPH and ABTS assays to allow for direct comparison with other antioxidants.

-

Mechanistic Studies: Investigating the direct interaction of this compound with Keap1 and its ability to induce Nrf2 nuclear translocation and the expression of downstream antioxidant enzymes like HO-1 and NQO1 in various cell types.

-

In Vivo Studies: Evaluating the bioavailability and efficacy of this compound in animal models of diseases associated with oxidative stress.

A deeper understanding of these aspects will be crucial for the development of this compound as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. A New Approach for Quantifying this compound in Brewed Beverages Using LC-MS in Combination with Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anthocyanins Found in Pinot Noir Waste Induce Target Genes Related to the Nrf2 Signalling in Endothelial Cells [mdpi.com]

The Anti-Inflammatory Effects of Purpurogallin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin, a benzotropolone-containing natural phenol found in various plants, including oak galls, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its potent anti-inflammatory properties are of particular note for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Mediators and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by suppressing the production of key pro-inflammatory mediators and modulating critical intracellular signaling cascades. In various in vitro models, particularly in lipopolysaccharide (LPS)-stimulated immune cells such as microglia and macrophages, this compound has been shown to significantly inhibit the synthesis and release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3][4]

The molecular underpinnings of these effects lie in this compound's ability to interfere with major inflammatory signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been demonstrated to inhibit the activation of the NF-κB pathway.[2][3] This is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] This sequesters the transcription factor in the cytoplasm, preventing it from initiating the transcription of genes encoding pro-inflammatory proteins.[2][3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound also attenuates the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] The MAPK cascade plays a crucial role in the inflammatory response, and its inhibition by this compound contributes to the reduced expression of inflammatory mediators.[2][3]

While the inhibitory effects on the NF-κB and MAPK pathways are well-documented, the role of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in this compound's anti-inflammatory action is not yet clearly elucidated in the available literature.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivative, this compound carboxylic acid, on the production of key inflammatory mediators.

Table 1: Inhibitory Effects of this compound Carboxylic Acid on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [5]

| Concentration | NO Production Inhibition (%) | IL-6 Production Inhibition (%) |

| 100 µM | 57.6% | 43.1% |

| 75 µM | 41.5% | 23.9% |

| 50 µM | 21.8% | Not Reported |

Note: Specific IC50 values for this compound's inhibition of NO, PGE2, TNF-α, and IL-1β in various cell lines are not consistently reported in the reviewed literature.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines:

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours before stimulation with an inflammatory agent, most commonly Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL.[2][3][5][6]

2. Measurement of Pro-Inflammatory Mediators:

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Assays (ELISA):

-

Collect cell culture supernatants after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific mediator being measured.

-

Follow the manufacturer's instructions for the assay protocol, which typically involves incubation of the supernatant in antibody-coated plates, followed by detection with a conjugated secondary antibody and a substrate solution.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration based on a standard curve.

-

3. Western Blot Analysis for Signaling Pathway Proteins:

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Anti-Inflammatory Assays

1. Carrageenan-Induced Paw Edema Model:

-

Animal Model: Typically performed in rats or mice.

-

Protocol:

-

Administer this compound (various doses) or a vehicle control intraperitoneally or orally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[7]

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated group.

-

At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

-

2. LPS-Induced Endotoxemia/Sepsis Model:

-

Animal Model: Typically performed in mice.

-

Protocol:

-

Administer this compound or a vehicle control to the animals.

-

Induce endotoxemia by intraperitoneal injection of a lethal or sub-lethal dose of LPS.

-

Monitor survival rates over a specified period.

-

Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Harvest organs (e.g., lungs, liver) for histological examination and to assess inflammatory cell infiltration and tissue damage.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: General workflow for Western blot analysis.

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The available data, primarily from in vitro studies, strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy, pharmacokinetics, and safety profile in preclinical models of inflammatory diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound and its derivatives.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti‑inflammatory effects in lipopolysaccharide‑stimulated BV2 microglial cells through the inactivation of the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Anti-inflammatory functions of this compound in LPS-activated human endothelial cells. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Purpurogallin: A Technical Guide to its Anticancer Properties and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a naturally occurring benzotropolone-type polyphenol found in sources such as oak galls, and its derivative, this compound carboxylic acid (PCA), have emerged as promising anticancer agents. This technical guide provides a comprehensive overview of the current understanding of their anticancer properties, molecular targets, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to serve as a resource for researchers and professionals in oncology and drug development.

Introduction

This compound and its carboxylic acid derivative are phenolic compounds that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] More recently, their potential as anticancer therapeutics has garnered significant attention. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis. This guide will delve into the specifics of these mechanisms, providing a detailed examination of the available preclinical data.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and this compound carboxylic acid have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Carboxylic Acid | MCF7 | Breast Cancer | Not specified | [3] |

| This compound Carboxylic Acid | A549 | Lung Cancer | Not specified | [3] |

| This compound Carboxylic Acid | HepG2 | Liver Cancer | See combination | [2] |

| This compound Carboxylic Acid | Huh7 | Liver Cancer | See combination | [2] |

| This compound Carboxylic Acid | Huh1 | Liver Cancer | See combination | [2] |

| This compound Carboxylic Acid | THLE-2 | Normal Hepatocytes | 80.81 | [2] |

Further research is required to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.

Binding Affinity of this compound Carboxylic Acid:

| Target Protein | Binding Constant (Kd) | Median Effective Concentration (EC50) | Reference |

| ABCG2 | 1.84 µM | 3.09 µM | [2] |

Molecular Targets and Signaling Pathways

Inhibition of the MEK/ERK Signaling Pathway by this compound

One of the primary mechanisms of action for this compound is the direct inhibition of the mitogen-activated protein kinase kinase 1/2 (MEK1/2), key components of the extracellular signal-regulated kinase (ERK) pathway.[1] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival. By directly binding to and inhibiting the activity of MEK1 and MEK2, this compound effectively attenuates the downstream signaling of the ERK1/2 pathway.[1]

Targeting of ABCG2 by this compound Carboxylic Acid

This compound carboxylic acid (PCA) has been identified as an inhibitor of ATP-binding cassette subfamily G member 2 (ABCG2).[2] ABCG2 is a transmembrane protein that functions as a multidrug resistance transporter, actively pumping a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. By inhibiting ABCG2, PCA can potentially reverse multidrug resistance and enhance the cytotoxicity of other anticancer drugs.[2]

Effects on Cell Cycle and Apoptosis

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in the S and G2/M phases in esophageal squamous cell carcinoma (ESCC) cells.[1] This is accompanied by a reduction in the expression of cyclin A2 and cyclin B1, key regulators of these cell cycle phases.[1] this compound carboxylic acid, in combination with 5-fluorouracil, has been observed to induce G1 phase arrest in liver cancer cells.[2]

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, in cancer cells. One of the key indicators of this is the activation of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that is cleaved during apoptosis.[1] While the precise upstream mechanisms are still under investigation, it is likely that the inhibition of survival pathways like the MEK/ERK cascade contributes to the initiation of the apoptotic program.

In Vivo Anticancer Activity

Preclinical studies using animal models have provided evidence for the in vivo efficacy of this compound. In a patient-derived xenograft (PDX) model of esophageal squamous cell carcinoma, this compound was shown to suppress tumor growth.[1] However, detailed quantitative data on the percentage of tumor growth inhibition and specific methodologies of these in vivo studies are not yet widely available and represent an area for future research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound or PCA on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or PCA for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines a general procedure for analyzing the cell cycle distribution of cancer cells treated with this compound or PCA.

-

Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This is a general protocol for detecting changes in protein expression in response to this compound or PCA treatment.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, Cyclin A2, Cyclin B1, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Clinical Perspective

The preclinical data on this compound and this compound carboxylic acid are promising, highlighting their potential as anticancer agents. However, further research is necessary to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in more comprehensive in vivo models. To date, no clinical trials involving this compound or PCA for the treatment of cancer have been registered. Future studies should focus on:

-

Establishing a broader IC50 profile of this compound against a diverse panel of cancer cell lines.

-

Investigating the effects of these compounds on other cancer-related processes such as metastasis and angiogenesis.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies in animal models.

-

Exploring the potential for combination therapies with existing chemotherapeutic agents.

Conclusion

This compound and its derivative, this compound carboxylic acid, represent a promising class of natural compounds with significant anticancer potential. Their ability to target key signaling pathways, induce cell cycle arrest, and promote apoptosis provides a strong rationale for their continued investigation and development as novel cancer therapeutics. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. This compound is a novel mitogen-activated protein kinase kinase 1/2 inhibitor that suppresses esophageal squamous cell carcinoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

Enzymatic Synthesis of Purpurogallin from Pyrogallol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurogallin, a benzotropolone natural product, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its synthesis from the readily available precursor pyrogallol via enzymatic catalysis offers a green and efficient alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of common oxidoreductases such as horseradish peroxidase (HRP), laccase, and tyrosinase. Detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows are presented to aid researchers in the development and optimization of this compound synthesis for various applications in drug discovery and development.

Introduction

This compound (2,3,4,6-tetrahydroxy-5H-benzo[a]cyclohepten-5-one) is a polyphenolic compound naturally found in various plant galls and barks. Its unique seven-membered ring structure fused to a benzene ring is responsible for its distinct biological activities. The enzymatic oxidation of pyrogallol, a simple trihydroxybenzene, provides a straightforward and environmentally benign route to this compound. This process typically involves the dimerization of two pyrogallol molecules, catalyzed by oxidoreductase enzymes. This guide details the methodologies for synthesizing this compound using horseradish peroxidase, laccase, and tyrosinase, providing a comparative analysis of their efficiency and reaction conditions.

Enzymatic Systems for this compound Synthesis

Several oxidoreductases can effectively catalyze the conversion of pyrogallol to this compound. The most commonly employed enzymes include:

-